5'-Ethynyl-2'-deoxycytidine

Cell Proliferation Cytotoxicity DNA Labeling

Researchers requiring long-term DNA synthesis tracking often face EdU-induced cytotoxicity causing cell cycle arrest. 5'-Ethynyl-2'-deoxycytidine (EdC) provides a low-toxicity alternative enabling continuous labeling over multiple cell divisions without artifacts. • Validated HSV-1 inhibitor (ID₅₀ = 0.2 μg/mL) and DNA replication probe. • Significantly lower cytotoxicity than EdU for extended incubation (>4-6 hrs). • Cell line-dependent deamination to EdU enables CDD/dCMP deaminase activity probing. Supplied with ≥98% purity; ambient shipping. For R&D only.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
Cat. No. B10775058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ethynyl-2'-deoxycytidine
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)/t6?,7-,9+,10+/m0/s1
InChIKeyLZOQKZZXWGGLBE-ZGFSTQBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EdC: Click Chemistry Nucleoside for DNA Synthesis Detection


5'-Ethynyl-2'-deoxycytidine (EdC) is a synthetic nucleoside analog of deoxycytidine characterized by an ethynyl group at the 5-position of the pyrimidine ring [1]. This modification confers dual functionality: it enables detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and underlies its biological activity as an inhibitor of herpes simplex virus (HSV) replication (ID₅₀ = 0.2 μg/mL against HSV-1 KOS strain) . As a deoxycytidine derivative, EdC is structurally distinct from the more widely used thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), a difference that profoundly affects its cellular metabolism, cytotoxicity profile, and incorporation efficiency [2].

Detection Chemistry
CuAAC click chemistry probe for DNA synthesis visualization
Cell Labeling Window
Reported lower cytotoxicity supports extended-incubation live-cell studies
Metabolic Pathway Fit
Metabolized via cytidine deaminase to EdU; cell-line-dependent incorporation
Virology Context
Reported inhibition of HSV-1 replication in screening assays

Why EdC Cannot Be Substituted with EdU or BrdU


While EdU and BrdU are established reagents for detecting DNA synthesis, substituting EdC for these analogs without careful consideration of the biological system can lead to quantitatively different and potentially misleading results. EdC exhibits significantly lower cytotoxicity than EdU in many cell types, a critical advantage for long-term labeling studies where EdU can cause rapid, irreversible cell cycle arrest [1]. However, this benefit comes with a trade-off: EdC demonstrates markedly lower incorporation efficiency than EdU in uninfected human fibroblasts and in cells infected with certain viruses like HCMV and KSHV, making EdU the preferred choice for short pulse-labeling experiments requiring maximal sensitivity [2]. Critically, the unique metabolic pathway of EdC involves its deamination to EdU by cytidine deaminase (CDD) and dCMP deaminase, meaning the observed signal and toxicity are cell line-dependent functions of these enzyme activities [3]. Therefore, generic substitution based solely on cost or availability is scientifically unsound.

!
EdU substitution may shift cytotoxicity profile: EdU causes rapid DNA-damage-dependent cell-cycle arrest, limiting long-term tracking validity.
!
Incorporation efficiency context differs: In uninfected or HCMV/KSHV-infected cells, EdC pulse-labeling sensitivity is significantly lower than EdU.
!
Metabolic fate mismatch: EdC is deaminated to EdU; observed signal and toxicity depend on cellular CDD/dCMP deaminase activity, invalidating direct substitution assumptions.

EdC vs. Primary Analogs: Evidence Guide


Cytotoxicity Profile vs. EdU

EdC exhibits a substantially lower cytotoxicity profile compared to its uridine analog, 5-ethynyl-2'-deoxyuridine (EdU). This difference is a primary driver for selecting EdC in experiments requiring extended incubation periods. The underlying mechanism for EdU's higher toxicity is its potent activation of DNA damage response pathways, leading to rapid and irreversible cell cycle arrest [1]. In contrast, EdC does not trigger this response to the same extent, resulting in a more favorable toxicity window. This class-level inference is supported by consistent observations across multiple human cell lines where EdC cytotoxicity was found to be directly proportional to the amount of EdU generated via its intracellular deamination, rather than a direct effect of EdC itself [2].

Cytotoxicity vs. EdU
Class-level
EdC does not trigger rapid, irreversible cell-cycle arrest seen with EdU; toxicity correlates with intracellular EdU conversion.
Supports long-term labeling workflow selection; lower acute cytotoxicity context.
Class-level inference across multiple human cell lines; direct EdC toxicity is limited.
Cell Proliferation Cytotoxicity DNA Labeling Click Chemistry

DNA Polymerase Substrate Efficiency

The triphosphate form, EdCTP, is a highly efficient substrate for key DNA polymerases. Kinetic analysis demonstrated that EdCTP is readily accepted by both Klenow fragment (exo⁻) and DNA polymerase β, with incorporation efficiency being, at most, only modestly less than that of native deoxycytidine triphosphate (dCTP) [1]. This near-native incorporation efficiency is crucial for its reliable use as a tracer of DNA replication and repair processes.

Polymerase Substrate Fit
Head-to-head
EdCTP accepted by Klenow exo⁻ and Pol β with efficiency at most modestly lower than native dCTP.
Near-native incorporation supports faithful DNA replication readout.
In vitro kinetic analysis; may vary with polymerase context.
Enzymology DNA Polymerase Nucleotide Metabolism Click Chemistry

Incorporation Efficiency vs. EdU in Viral Systems

The selection between EdC and EdU for pulse-labeling is system-dependent. A direct comparison during short 30-minute pulses revealed that EdU is incorporated significantly more efficiently than EdC in uninfected human fibroblast cells and in cells infected with human cytomegalovirus (HCMV) or Kaposi's sarcoma-associated herpesvirus (KSHV) [1]. However, this disparity is eliminated in cells infected with herpes simplex virus type-1 (HSV-1), where EdC and EdU are incorporated at similar levels [1]. This context-specific behavior is critical for experimental design.

Incorporation: Viral Models
Head-to-head
In uninfected or HCMV/KSHV-infected fibroblasts, EdU incorporation significantly exceeds EdC. In HSV‑1 infection, incorporation is similar.
System-dependent sensitivity; EdC is context-appropriate for HSV-1 replication studies.
30‑min pulse, 10 µM; p‑value reported; human fibroblast models.
Virology DNA Replication Pulse-Chase Herpesvirus

Antiviral Potency Against HSV-1

In a class-level evaluation of 5-substituted 2'-deoxycytidines for antiviral activity, 5-ethynyl-dCyd (EdC) demonstrated potent and selective inhibition of herpes simplex virus (HSV) replication. Its anti-HSV activity was more selective than that of the corresponding 5-substituted 2'-deoxyuridines [1]. While not the most potent overall (that distinction belonged to (E)-5-(2-halogenovinyl) derivatives), EdC was more selective than its 5-bromo, 5-iodo, and 5-nitro dCyd counterparts. Furthermore, EdC showed lower cytotoxicity towards primary rabbit kidney (PRK) cells compared to these other dCyd analogs [1].

Anti‑HSV‑1 Activity
Class-level
Selective inhibition of HSV‑1 replication (ID₅₀ 0.2 µg/mL, KOS strain); more selective than 5‑bromo/iodo/nitro‑dCyd analogs.
Supports antiviral screening context and selectivity benchmarking.
PRK cell cultures; class-level evaluation of 5‑substituted dCyd series.
Antiviral Herpes Simplex Virus Nucleoside Analog Virology

Metabolic Conversion to EdU

EdC functions as a prodrug for EdU. Analysis of DNA from five EdC-treated human cell lines revealed the presence of EdU but no detectable EdC [1]. The conversion of EdC to EdU is mediated primarily by cytidine deaminase (CDD) in HeLa cells, and the resulting cytotoxicity is directly proportional to the amount of EdU generated and incorporated into DNA [1]. Furthermore, the direct conversion of EdC to its active triphosphate (EdCTP) occurs with much lower efficiency than the conversion of EdU to EdUTP, and EdCTP is a poor substrate for nuclear DNA synthesis [1]. This metabolic pathway explains the lower intrinsic toxicity of EdC compared to EdU and highlights a cell line-dependent variable that must be controlled in experimental design.

Metabolic Fate
Class-level
EdC is a prodrug: converted to EdU by CDD/dCMP deaminase; no EdC detected in DNA. Cytotoxicity mirrors EdU incorporation level.
Metabolic pathway interpretation required; CDD activity drives labeling outcome.
HeLa and other cell lines; deaminase inhibition blocks conversion.
Nucleoside Metabolism Cytidine Deaminase Prodrug Cancer Cell Biology

Optimal Research Applications for EdC


Long-Term Live-Cell DNA Synthesis Imaging

EdC is the superior choice for experiments requiring extended incubation (e.g., > 4-6 hours) with a nucleoside analog to track DNA synthesis. Unlike EdU, which triggers a potent DNA damage response leading to rapid cell cycle arrest, EdC is significantly less cytotoxic, allowing for continuous labeling and observation of multiple cell divisions without inducing experimental artifacts from toxicity [1]. This makes it ideal for lineage tracing, studying slow-cycling stem cell populations, and analyzing differentiation kinetics.

In Vivo DNA Labeling in Sensitive Models

The lower cytotoxicity of EdC compared to EdU is a critical advantage for in vivo applications, particularly in developing embryos or sensitive transgenic models where maintaining organismal health is paramount. EdC has been validated as a specific and reliable reporter of DNA replication in mouse male germ cells and zygotes [2]. Its use minimizes the risk of developmental defects or altered phenotypes caused by the labeling agent itself, providing a cleaner readout of native DNA replication dynamics.

Probing Cytidine Deaminase Activity

Due to its unique metabolic conversion to EdU by CDD and dCMP deaminase, EdC serves as an excellent probe for dissecting these pathways in different cell types. The amount of incorporated EdU signal derived from EdC treatment is a direct functional readout of cellular deaminase activity [3]. This enables a quick and inexpensive method for identifying cell lines with aberrant CDD activity, a key factor in resistance to certain chemotherapeutics like cytarabine and gemcitabine.

HSV-1 Replication Studies

In contrast to its performance in uninfected or HCMV/KSHV-infected cells, EdC demonstrates incorporation efficiency similar to that of EdU in cells infected with herpes simplex virus type-1 (HSV-1) [4]. Therefore, for researchers specifically focused on HSV-1 lytic replication, EdC offers a viable alternative to EdU for pulse-labeling experiments. Its lower cytotoxicity can be particularly advantageous in experiments where host cell viability must be maintained for longer periods post-infection to study later stages of the viral life cycle.

Application
Selection Property
Validation Focus
Extended live-cell labeling
Reported lower cytotoxicity under prolonged incubation
Cell-cycle arrest assay, long-term viability
In vivo DNA replication tracking
Lower model-risk context in sensitive models
Developmental endpoint monitoring, germ-cell replication fidelity
CDD/dCMP deaminase pathway probe
Metabolic conversion to EdU as functional readout
Deaminase activity correlation, cell-line characterization
HSV‑1 replication dynamics
Reported incorporation efficiency similar to EdU in HSV‑1 context
Viral replication assay cross‑validation, host‑cell viability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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